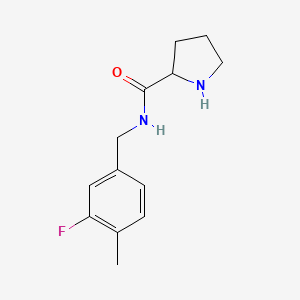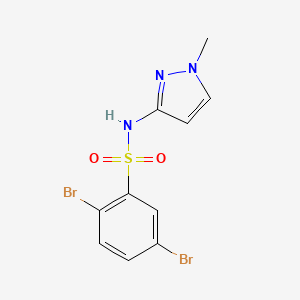
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is a synthetic compound with the molecular formula C11H23N3O3S and a molecular weight of 277.38 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with ethyl acetamide and propylsulfonyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) and is catalyzed by a base like triethylamine (TEA) . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions. The compound’s sulfonyl group is particularly important for its binding affinity and specificity . Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide
- N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
- N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamide
Uniqueness
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable candidate for various applications .
Eigenschaften
Molekularformel |
C11H23N3O3S |
|---|---|
Molekulargewicht |
277.39 g/mol |
IUPAC-Name |
N-ethyl-2-(4-propylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C11H23N3O3S/c1-3-9-18(16,17)14-7-5-13(6-8-14)10-11(15)12-4-2/h3-10H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
WOXGQGCWGSMLJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


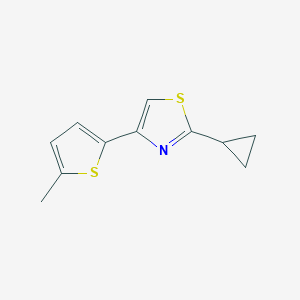

![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)

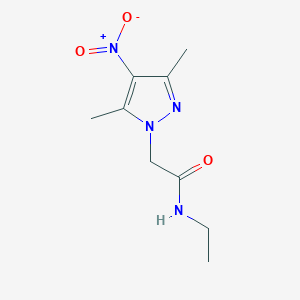
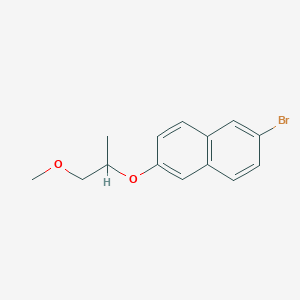
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)

